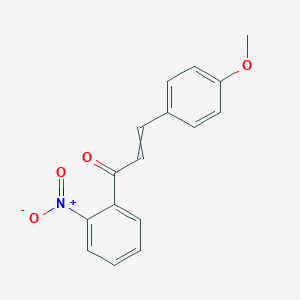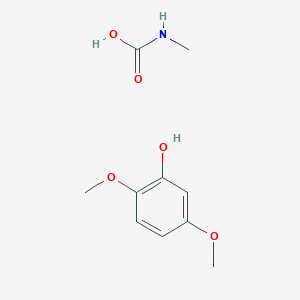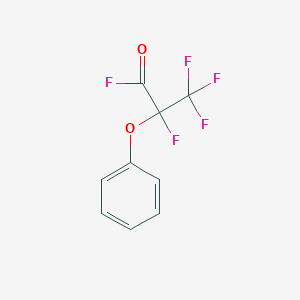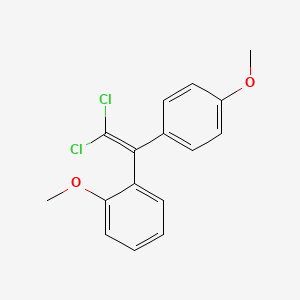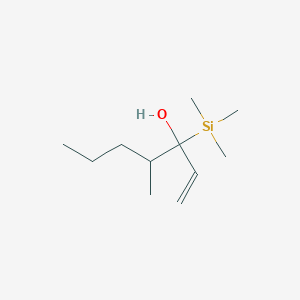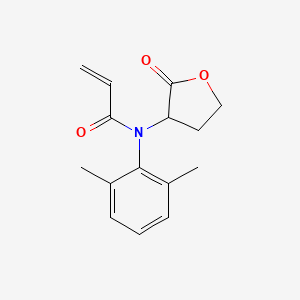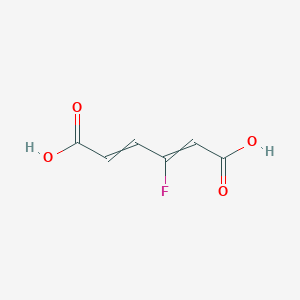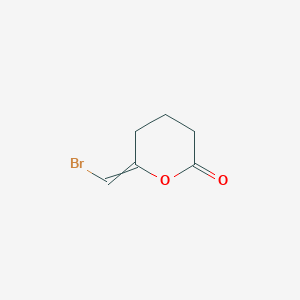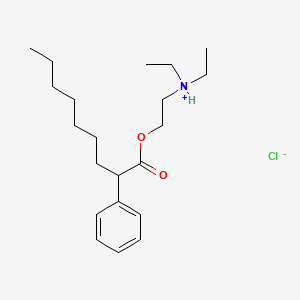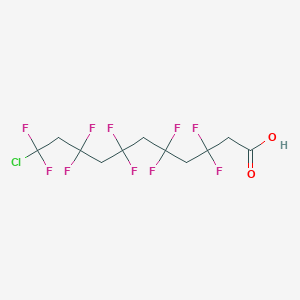
4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate is an organic compound that belongs to the class of phenyl sulfates This compound is characterized by the presence of an acetamido group, a methylsulfanyl group, and a phenyl hydrogen sulfate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate typically involves the acylation of 4-amino-2-(methylsulfanyl)phenol with acetic anhydride, followed by the sulfonation of the resulting product with sulfuric acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality and efficiency. Additionally, purification steps such as crystallization, filtration, and drying are employed to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can undergo redox reactions, influencing cellular processes. The phenyl hydrogen sulfate moiety can participate in sulfonation reactions, affecting the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl hydrogen sulfate: A simpler analog without the acetamido and methylsulfanyl groups.
4-Acetamidophenyl hydrogen sulfate: Lacks the methylsulfanyl group.
2-(Methylsulfanyl)phenyl hydrogen sulfate: Lacks the acetamido group.
Uniqueness
4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate is unique due to the presence of both acetamido and methylsulfanyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for a broader range of chemical reactions and applications compared to its simpler analogs.
Propriétés
Numéro CAS |
78194-51-1 |
|---|---|
Formule moléculaire |
C9H11NO5S2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
(4-acetamido-2-methylsulfanylphenyl) hydrogen sulfate |
InChI |
InChI=1S/C9H11NO5S2/c1-6(11)10-7-3-4-8(9(5-7)16-2)15-17(12,13)14/h3-5H,1-2H3,(H,10,11)(H,12,13,14) |
Clé InChI |
VOXWKXZBPMQUJH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)OS(=O)(=O)O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



